Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride
Description
Properties
IUPAC Name |
1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-8-4-7-5-10-6-9(7)11(8)3-1;;/h7-10H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBHMPPXVZRQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CNCC3N2C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation via Multicomponent 1,3-Dipolar Cycloaddition
A highly effective and regio-/diastereoselective approach involves the multicomponent 1,3-dipolar cycloaddition between prolinate hydrochlorides, aldehydes, and dipolarophiles. This method proceeds under mild conditions, often at room temperature, and can be catalyzed by silver acetate for enhanced selectivity.
Reaction Components and Mechanism
- Azomethine Ylide Generation: Formed in situ by the condensation of proline ester hydrochlorides with aldehydes.
- Dipolarophiles: Typically electron-deficient alkenes or maleimides that undergo cycloaddition with the azomethine ylide.
- Catalysts: Silver acetate (AgOAc) at 5 mol% can be used to control regioselectivity and diastereoselectivity.
The reaction mechanism involves the formation of a reactive azomethine ylide intermediate, which undergoes a [3+2] cycloaddition with the dipolarophile to form the bicyclic pyrrolizidine framework.
Yields and Selectivity
- The reaction yields range from 45% to 90%, depending on the substrates and conditions.
- Diastereoselectivity is generally high, with endo-approach and S-dipole geometry favoring 2,4-trans-2,5-trans configurations.
- The use of (2S,4R)-4-hydroxyproline derivatives allows for enantioenriched products with excellent regio- and diastereocontrol.
- When ethyl glyoxylate is used as the aldehyde, a γ-attack of the S-ylide is favored, reversing regioselectivity and producing exo-adducts with 2,3-cis-2,5-trans configurations.
Representative Reaction Scheme
| Step | Reagents/Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Proline ester hydrochloride + Aldehyde | Azomethine ylide intermediate | N/A | In situ generation |
| 2 | Azomethine ylide + Dipolarophile (e.g., maleimide) + AgOAc catalyst | Pyrrolizidine adducts | 45-90 | High regio- and diastereoselectivity |
| 3 | Isolation and purification | Decahydropyrrolo[3,4-b]pyrrolizine derivatives | - | Diastereomeric ratios controlled by substrate and catalyst |
Alternative Synthetic Routes
Glycine-Based Decarboxylative 1,3-Dipolar Cycloaddition
Another approach involves the use of glycine-derived azomethine ylides generated by decarboxylation, which then undergo [3+2] cycloaddition with dipolarophiles to form pyrrolizidine compounds.
- Alkylation of halogenated ethanes or propanes with isobutyronitrile followed by reduction yields key aldehyde intermediates.
- These aldehydes react with glycine to form azomethine ylides that cyclize with dipolarophiles.
- Yields for pyrrolizidine products are typically moderate (48-70%), with some challenges in stereochemical purity due to non-stabilized ylides.
- Double annulations via intramolecular cycloadditions can afford polycyclic pyrrolizidines with yields between 35-53%.
Reductive Amination and Cyclization
- Reductive amination of amino acids or amino alcohols with aldehydes, followed by cyclization under acidic or basic conditions, is a classical route.
- This method is less commonly used for decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride but remains a foundational technique for related pyrrolizidine alkaloids.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Yield Range (%) | Selectivity | Notes |
|---|---|---|---|---|
| Multicomponent 1,3-Dipolar Cycloaddition | Proline esters + aldehydes + dipolarophiles; AgOAc catalyst | 45-90 | High regio- and diastereoselectivity | Mild conditions, enantioselective possible |
| Glycine-Based Decarboxylative Cycloaddition | Glycine + aldehydes; intramolecular annulations | 35-70 | Moderate diastereoselectivity | Non-stabilized ylides may reduce purity |
| Reductive Amination and Cyclization | Amino alcohols/ketones + aldehydes; acid/base cyclization | Variable | Moderate | Classical but less efficient for bicyclic systems |
Research Findings and Notes
- Computational studies support the observed regio- and diastereoselectivity in multicomponent cycloadditions, attributing it to the endo-approach and dipole geometry of azomethine ylides.
- The use of chiral proline derivatives enables access to enantioenriched pyrrolizidines, expanding the synthetic utility of this method.
- Challenges remain in fully characterizing stereochemistry in some complex adducts, especially in multi-step or multi-component reactions.
- The choice of aldehyde and dipolarophile significantly influences the regioselectivity and stereochemical outcome, allowing for tunable synthesis of diverse pyrrolizidine derivatives.
Chemical Reactions Analysis
Types of Reactions: Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce reduced derivatives of the compound.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Decahydropyrrolo[3,4-b]pyrrolizine derivatives have been investigated for their potential anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation by affecting various signaling pathways. For instance, they have shown efficacy against certain types of leukemia and solid tumors by inducing apoptosis in cancer cells through the modulation of the apoptotic pathway and inhibition of cell cycle progression .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of decahydropyrrolo[3,4-b]pyrrolizine compounds. They are believed to exert protective effects against neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival. This is particularly relevant for conditions like Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role in pathogenesis .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for effectiveness against bacteria and fungi, showcasing potential as a lead compound for developing new antimicrobial agents .
Synthetic Methodologies
Synthesis via Cycloaddition Reactions
The synthesis of decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride often involves cycloaddition reactions. Notably, glycine-based [3+2] cycloadditions have been employed to construct pyrrolidine-containing frameworks effectively. These reactions facilitate the generation of diverse heterocyclic compounds that can be further modified for enhanced biological activity .
Multicomponent Reactions
Recent advancements in synthetic methodologies include multicomponent reactions that allow for the efficient assembly of complex structures from simple starting materials. These approaches not only streamline the synthesis but also improve yields and reduce waste, making them attractive for pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism by which decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The decahydropyrrolo compound’s synthesis requires precise stereochemical control due to its saturated structure, whereas microwave-assisted methods for pyrazolo-pyridines offer rapid and efficient routes .
- Pyrimido-pyrrolizines often involve complex multi-step protocols, limiting scalability compared to the streamlined cycloaddition approach for the decahydropyrrolo analog .
Pharmacological Activity
| Compound Class | Biological Activity | Potency (IC₅₀ Range) |
|---|---|---|
| Decahydropyrrolo[3,4-b]pyrrolizine | Not reported in provided evidence | N/A |
| Pyrimido[5,4-a]pyrrolizines | Antitumor (in vitro) | Moderate to weak (10–50 µM) |
| Pyrazolo[3,4-b]pyridine-spirocycloalkanediοnes | Not explicitly tested for bioactivity | N/A |
Biological Activity
Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
Decahydropyrrolo[3,4-b]pyrrolizine is characterized by its fused bicyclic structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 152.24 g/mol . The compound's unique configuration allows it to interact with various biological targets, making it a subject of investigation in multiple therapeutic areas.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Studies have shown that related compounds can inhibit the hepatitis C virus (HCV) NS5B polymerase, with some derivatives demonstrating IC50 values as low as 8 nM . This suggests potential for decahydropyrrolo[3,4-b]pyrrolizine in antiviral drug development.
- Anticancer Properties : The structural features of decahydropyrrolo[3,4-b]pyrrolizine allow it to act as an allosteric inhibitor in certain cancer models. For instance, compounds with similar frameworks have been noted for their ability to enhance glucose uptake in cancer cells, indicating a mechanism that could be exploited for therapeutic purposes .
- Neuroprotective Effects : The compound's interaction with eukaryotic translation initiation factors has been linked to neuroprotective effects, particularly in models of neurodegenerative diseases .
The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:
- Kinase Inhibition : Similar compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) and TYK2/JAK1 kinases, influencing pathways related to necroptosis and inflammation . This inhibition could play a critical role in the compound's therapeutic effects.
- Regulation of Glucose Metabolism : By modulating pathways involved in glucose uptake and metabolism, decahydropyrrolo[3,4-b]pyrrolizine may contribute to improved metabolic profiles in treated cells .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound. Below are summarized findings from notable research:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride with high purity?
- Methodology : Multi-step synthesis involving consecutive [2+3] cycloadditions followed by 6-exo-trig cyclization is a viable route, as demonstrated in analogous pyrrolizine frameworks . Microwave-assisted synthesis can enhance reaction efficiency and yield for intermediates, as shown in pyrazolo[3,4-b]pyridine derivatives . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry and proton environments, particularly for the decahydro scaffold and pyrrolizine core .
- HPLC-MS : Employ reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry to verify molecular weight and detect impurities (e.g., halogenated byproducts) .
- Elemental Analysis : Validate chloride content in the dihydrochloride form via titrimetric or ion chromatography methods .
Q. What experimental conditions are optimal for studying the compound’s stability in aqueous solutions?
- Methodology :
- Solubility Testing : The compound is water-soluble, as noted in analogous dihydrochloride salts . Conduct pH-dependent stability studies (pH 1–9) at 25°C and 40°C to assess degradation kinetics.
- Accelerated Stability Studies : Use HPLC to monitor degradation products (e.g., dehydrohalogenation or hydrolysis byproducts) under forced conditions (e.g., 70°C/75% RH) .
Advanced Research Questions
Q. How can researchers investigate the compound’s binding affinity to histamine H3 receptors?
- Methodology :
- Radioligand Binding Assays : Use H-labeled antagonists (e.g., H-thioperamide) in competitive binding studies with transfected HEK293 cells expressing H3 receptors. Calculate IC and K values to quantify affinity .
- Functional Assays : Measure cAMP inhibition via H3 receptor activation in cell lines to assess efficacy and selectivity against other histamine receptor subtypes .
Q. How should contradictory data on receptor binding or pharmacokinetic properties be resolved?
- Methodology :
- Orthogonal Validation : Combine in vitro binding assays with ex vivo tissue studies (e.g., rat brain slices) to confirm target engagement .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify structural determinants of binding discrepancies (e.g., protonation states of the dihydrochloride salt under physiological pH) .
Q. What advanced analytical techniques are recommended for impurity profiling in batch-to-batch synthesis?
- Methodology :
- HPLC-MS/MS : Use high-resolution mass spectrometry to detect trace impurities (e.g., chlorinated or brominated analogs, as seen in related pyrrolo-pyridine impurities) .
- ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions) to ensure compliance with ICH Q3D guidelines .
Q. What in vivo models are suitable for evaluating the compound’s efficacy in neurodegenerative disease research?
- Methodology :
- Cognitive Deficit Models : Use scopolamine-induced amnesia in rodents to assess reversal of memory impairment via H3 receptor modulation .
- Behavioral Assays : Morris water maze or novel object recognition tests to quantify cognitive enhancement .
Q. How can enantiomeric purity be assessed for stereochemically complex intermediates?
- Methodology :
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases to resolve enantiomers .
- X-ray Crystallography : Confirm absolute configuration of single crystals for critical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
